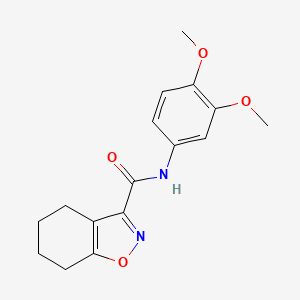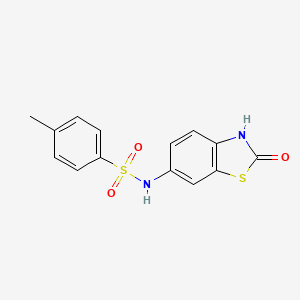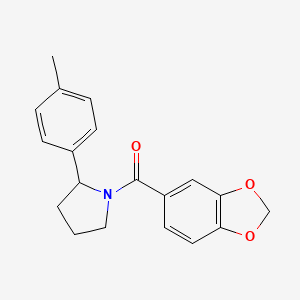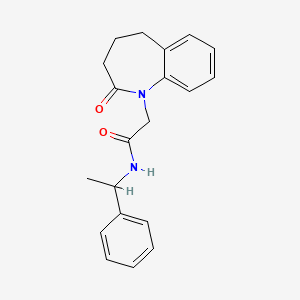![molecular formula C13H17N3O2S B7544171 3,3-dimethyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}butanamide](/img/structure/B7544171.png)
3,3-dimethyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dimethyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}butanamide, commonly known as DMXAA, is a small molecule with potential anti-cancer properties. It was first identified as a tumor vascular disrupting agent and has shown promising results in preclinical studies.
Mechanism of Action
DMXAA exerts its anti-cancer effects by targeting the tumor vasculature. It activates the immune system and induces the release of cytokines, leading to the destruction of tumor blood vessels. DMXAA also targets the tumor cells directly, inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
DMXAA has been shown to induce the production of pro-inflammatory cytokines, such as TNF-α and IFN-γ, leading to the activation of immune cells. It also inhibits the production of anti-inflammatory cytokines, such as IL-10. DMXAA has been shown to have a relatively short half-life and is metabolized primarily by the liver.
Advantages and Limitations for Lab Experiments
DMXAA has been shown to be effective in preclinical models of cancer, making it a promising candidate for further investigation. However, the mechanism of action of DMXAA is complex and not fully understood. Additionally, DMXAA has been shown to have limited efficacy in some tumor types, and its use in combination with other anti-cancer agents may be necessary to achieve optimal results.
Future Directions
Future research on DMXAA should focus on identifying the optimal dosing and administration strategies for maximum efficacy. The development of new formulations and delivery methods may also improve the therapeutic potential of DMXAA. Additionally, further investigation into the mechanism of action of DMXAA may lead to the identification of new targets for anti-cancer therapy. Finally, clinical trials are needed to evaluate the safety and efficacy of DMXAA in humans.
Synthesis Methods
DMXAA can be synthesized through a multi-step process involving the reaction of 2-aminothiophenol with 2-chloroacetic acid, followed by the reaction with methyl acrylate and 3,3-dimethylbutyric acid chloride. The final product is obtained through the reaction with sodium azide and trifluoroacetic acid.
Scientific Research Applications
DMXAA has been extensively studied for its anti-cancer properties. It has been shown to induce tumor cell death and inhibit tumor growth in various preclinical models. DMXAA has also been investigated for its potential use in combination with other anti-cancer agents.
properties
IUPAC Name |
3,3-dimethyl-N-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-13(2,3)7-11(17)14-8-10-15-12(18-16-10)9-5-4-6-19-9/h4-6H,7-8H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWADRNCXIGZBGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC1=NOC(=N1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-N-{[5-(thiophen-2-YL)-1,2,4-oxadiazol-3-YL]methyl}butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-[(Benzylamino)methyl]furan-2-yl]methanol](/img/structure/B7544100.png)



![3-(4-fluorophenyl)-1-[(4-methoxyphenyl)acetyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7544131.png)
![ethyl (Z)-2-cyano-3-[3-methoxy-4-(4-methylphenyl)sulfonyloxyphenyl]prop-2-enoate](/img/structure/B7544132.png)
![1-{[4-Methyl-2-(phenoxymethyl)-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B7544143.png)
![(E)-2-(1H-benzimidazol-2-yl)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile](/img/structure/B7544145.png)


![N-(2-furylmethyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544167.png)
![2-[5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B7544177.png)
![N-(3-chloro-2-methylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544180.png)